2-(Butylamino)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(butylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,13H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOGMKBPRFJBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632626 | |
| Record name | 2-(Butylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5589-61-7 | |
| Record name | 2-(Butylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Properties and Synthesis of 2 Butylamino Benzonitrile
The chemical identity and synthetic accessibility of 2-(butylamino)benzonitrile are central to its utility in research and development.
| Property | Value |
| CAS Number | 5589-61-7 chemicalbook.comsynquestlabs.comguidechem.comambeed.combldpharm.comsigmaaldrich.com |
| Molecular Formula | C11H14N2 chemicalbook.comsynquestlabs.comguidechem.comambeed.combldpharm.com |
| Molecular Weight | 174.24 g/mol chemicalbook.comambeed.com |
| Boiling Point | 178-180 °C (at 6 Torr) guidechem.com |
| Flash Point | 146.0±23.2 °C (Predicted) guidechem.com |
A common and effective method for synthesizing this compound is the Buchwald-Hartwig coupling reaction. This palladium-catalyzed cross-coupling reaction involves the treatment of a halogen derivative, such as 2-bromobenzonitrile (B47965), with butylamine (B146782) in the presence of a suitable base and phosphine (B1218219) ligand. chemicalbook.com This method is known for its high yield and functional group tolerance. chemicalbook.com
Detailed Research Findings
Established Synthetic Routes to this compound
Direct Amination Approaches
Direct amination offers a straightforward method for the synthesis of this compound. This typically involves the reaction of a 2-halobenzonitrile, such as 2-bromobenzonitrile or 2-chlorobenzonitrile, with butylamine. These reactions often require elevated temperatures or the use of a catalyst to facilitate the nucleophilic aromatic substitution. evitachem.com For instance, the reaction of 2-aminobenzonitrile (B23959) with butylamine can be promoted under specific conditions to yield the desired product.
Another approach involves the reductive amination of a ketone or aldehyde precursor that contains the benzonitrile (B105546) group with butylamine. This method utilizes reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation to transform the intermediate imine into the final secondary amine product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have become a cornerstone for the formation of carbon-nitrogen bonds in modern organic synthesis, offering high efficiency and broad substrate scope.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for synthesizing aryl amines from aryl halides and amines. wikipedia.org This method has been successfully applied to the synthesis of this compound. A typical procedure involves reacting 2-bromobenzonitrile with butylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
A specific example details the reaction of 2-bromobenzonitrile with butylamine using a catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) as the ligand. chemicalbook.com The reaction is carried out in 1,4-dioxane (B91453) with cesium carbonate (Cs2CO3) as the base at 100°C, yielding this compound in high yield. chemicalbook.com The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com
| Reagent | Role | Example |
| Aryl Halide | Starting material | 2-Bromobenzonitrile |
| Amine | Nucleophile | Butylamine |
| Palladium Catalyst | Facilitates C-N bond formation | Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) |
| Ligand | Stabilizes the catalyst | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| Base | Deprotonates the amine | Cesium carbonate (Cs2CO3) |
| Solvent | Reaction medium | 1,4-Dioxane |
Table 1: Key Components in the Buchwald-Hartwig Synthesis of this compound. chemicalbook.comjk-sci.com
Multi-Step Conversions from Benzonitrile Precursors
Multi-step synthetic sequences starting from functionalized benzonitrile derivatives provide another avenue to this compound. For example, a multi-step process can be employed for the synthesis of related structures like 2-(butylamino)-5-nitrobenzonitrile. evitachem.com This involves the nitration of a benzonitrile derivative followed by amination. evitachem.com The nitro group can then be reduced to an amino group, which can be further modified. evitachem.com
Novel Synthetic Strategies and Methodological Advancements
Exploration of Alternative Starting Materials
Research into novel synthetic methods continues to expand the toolkit for organic chemists. While direct routes from 2-halobenzonitriles are common, other starting materials are being explored. For instance, the synthesis of related aminobenzonitriles has been achieved through copper-catalyzed N-arylation reactions. nih.gov Although not directly reported for this compound, this methodology could potentially be adapted.
Furthermore, the development of new catalyst systems, including those based on nickel, is providing alternative pathways for C-N bond formation. rsc.org Visible-light-promoted reactions are also emerging as a milder and more sustainable approach to amination reactions. rsc.org These advancements may offer future routes to this compound with improved efficiency and under more environmentally benign conditions.
Development of Green Chemistry Approaches for Synthesis
The synthesis of aminobenzonitriles, including this compound, has traditionally relied on methods that may involve harsh conditions or environmentally persistent reagents. The principles of green chemistry aim to mitigate these issues by designing more sustainable and efficient synthetic routes. nih.gov Key areas of development include the use of eco-friendly solvents, alternative energy sources, and recyclable catalysts.
One prominent green approach is the use of ionic liquids as recyclable reaction media. For the synthesis of benzonitriles from benzaldehydes, a novel route utilizes a hydroxylamine-based ionic salt which acts as a co-solvent, catalyst, and phase-separation agent. rsc.org This method eliminates the need for metal salt catalysts and simplifies product separation, as the ionic liquid can be easily recovered and reused. rsc.org While this has been demonstrated for the parent benzonitrile, its principles are applicable to substituted derivatives.
Microwave-assisted synthesis represents another significant advancement in green chemistry. mdpi.com Microwave irradiation can dramatically reduce reaction times compared to conventional heating, often leading to higher yields and fewer byproducts. beilstein-journals.org For N-alkylation reactions, such as the Buchwald-Hartwig coupling of 2-bromobenzonitrile with butylamine, microwave heating can provide a more energy-efficient alternative to prolonged heating at high temperatures. chemicalbook.comchemicalbook.com
Furthermore, advancements in catalysis focus on developing more robust and recyclable catalytic systems. The use of polymer-assisted synthesis or catalysts supported on materials like mesoporous silica (B1680970) allows for easy separation and reuse of the catalyst, minimizing waste. mdpi.com For palladium-catalyzed reactions common in the synthesis of this compound, developing heterogeneous catalysts that prevent metal leaching into the product is a key goal of green chemistry research.
Table 1: Comparison of Conventional vs. Green Synthesis Principles for Aminobenzonitriles This table is a conceptual representation based on green chemistry principles and is for illustrative purposes.
| Feature | Conventional Approach | Green Chemistry Approach | Potential Benefit |
|---|---|---|---|
| Solvent | Dioxane, Toluene | Water, Ionic Liquids, Supercritical CO₂ | Reduced toxicity and waste |
| Catalyst | Homogeneous (e.g., Pd₂(dba)₃/BINAP) | Heterogeneous, Recyclable Catalyst | Simplified purification, catalyst reuse |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Faster reaction times, lower energy use |
| Reagents | Use of strong, corrosive acids/bases | Use of milder reagents, enzymatic processes | Improved safety, less corrosion |
| Atom Economy | May involve protecting groups | One-pot, tandem, or multicomponent reactions | Higher efficiency, less waste |
Derivatization Strategies and Analogue Synthesis
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These strategies typically target the position of the butylamino group on the ring, the alkyl chain itself, the amino group, or the benzonitrile core.
Synthesis of Positional Isomers and Alkyl Chain Variations
The biological and chemical properties of aminobenzonitriles can be significantly influenced by the substitution pattern on the aromatic ring. The synthesis of positional isomers, such as 3-(butylamino)benzonitrile (B15256178) and 4-(butylamino)benzonitrile, is therefore of considerable interest. These are typically prepared using methods analogous to the synthesis of the 2-substituted isomer, often starting from the corresponding 3- or 4-halobenzonitrile and coupling it with butylamine. chemicalbook.comacs.org For instance, 4-(tert-butylamino)benzonitrile (B14000136) has been synthesized from 4-fluorobenzonitrile. acs.org
Varying the length and structure of the N-alkyl substituent also provides a route to a wide array of analogues. The efficiency of intramolecular charge transfer (ICT) in 4-(dialkylamino)benzonitriles has been shown to increase with the length of the alkyl chain, from methyl to n-decyl. acs.orgacs.org Synthetically, these variations are achieved by selecting the appropriate primary or secondary amine for the initial coupling reaction. Analogues with branched alkyl chains, such as tert-butyl or isopropyl groups, have also been synthesized to study the steric effects on the molecule's properties. acs.orgwiley.com
Table 2: Examples of Positional Isomers and Alkyl Chain Analogues of Aminobenzonitriles
| Compound Name | Position of Amino Group | Alkyl Group(s) on Nitrogen | Reference |
|---|---|---|---|
| 2-(Dimethylamino)benzonitrile | 2 | Methyl | acs.org |
| 3-(Di-tert-butylamino)benzonitrile | 3 | tert-Butyl | acs.orgresearchgate.net |
| 4-(tert-Butylamino)benzonitrile | 4 | tert-Butyl | acs.org |
| 4-(Diethylamino)benzonitrile | 4 | Ethyl | acs.org |
| 4-(Di-n-propylamino)benzonitrile | 4 | n-Propyl | acs.org |
| 4-{[4-(Methylamino)butyl]amino}benzonitrile | 4 | 4-(Methylamino)butyl | molport.com |
Modifications of the Butylamino Group
The secondary amine functionality in this compound is a key site for further derivatization. Standard organic transformations can be applied to introduce a variety of functional groups.
N-Alkylation: The secondary amine can be further alkylated to yield tertiary amines. For example, the synthesis of 4-(di-tert-butylamino)benzonitrile was achieved from 4-(tert-butylamino)benzonitrile, demonstrating the feasibility of adding a second bulky alkyl group. acs.org
N-Acylation: Reaction with acyl chlorides or anhydrides can convert the amino group into an amide. This modification can alter the electronic properties of the molecule by changing the amino group from an electron-donating group to an electron-withdrawing group. For example, an amino group can be protected with acetyl chloride to produce an acetamido derivative for further transformation. acs.org
Formation of Complex Substituents: More complex side chains can be introduced. For instance, N-alkylation with functionalized alkyl halides, such as 2-(acetyloxy)ethyl, has been reported in related structures. vulcanchem.com Multicomponent reactions, like the Ugi reaction, can be employed to build complex amide structures starting from an amine, aldehyde, carboxylic acid, and isocyanide, offering a pathway to highly diverse derivatives. mdpi.commdpi.com
Table 3: Representative Modifications of the Amino Group This table provides examples of potential modifications based on standard chemical reactions and related compounds.
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| N-Alkylation | Iodomethane | -N(CH₃)(Butyl) |
| N-Arylation | Fluorobenzene (Buchwald-Hartwig) | -N(Phenyl)(Butyl) |
| N-Acylation | Acetyl chloride | -N(C(O)CH₃)(Butyl) |
| N-Sulfonylation | Tosyl chloride | -N(SO₂Tol)(Butyl) |
| Reductive Amination | Formaldehyde, NaBH(OAc)₃ | -N(CH₃)(Butyl) |
Further Functionalization of the Benzonitrile Core
The benzonitrile core itself, consisting of the aromatic ring and the nitrile group, can be functionalized to create another layer of structural diversity.
Reactions on the Aromatic Ring: The (butylamino) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho and para to the amino group (positions 4 and 6). However, the steric hindrance from the butylamino group may favor substitution at the less hindered para position. In related systems, substituents such as bromo and nitro groups have been successfully introduced onto the benzonitrile ring. vulcanchem.com
Modification of the Nitrile Group: The cyano group is a versatile functional handle. It can be:
Hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under acidic or basic conditions. atamanchemicals.com
Reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. wikipedia.org
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis of the intermediate imine. The addition of Grignard or organolithium reagents to 2-alkylamino benzonitriles has been used as a key step in the synthesis of quinazolines. wikipedia.orgnih.gov
Cyclization Reactions: The ortho relationship between the amino and nitrile groups allows for cyclization reactions to form fused heterocyclic systems. For example, 2-alkylamino benzonitriles can serve as precursors for the synthesis of quinazolines. nih.gov Similarly, treatment of 2-halobenzonitriles with sulfide (B99878) reagents can lead to the formation of benzo[b]thiophen-3-amines. clockss.org
Table 4: Examples of Functionalization of the Benzonitrile Core
| Reaction Type | Position of Reaction | Reagent Example | Resulting Structure/Group | Reference |
|---|---|---|---|---|
| Nitration | Aromatic Ring (position 4 or 6) | HNO₃/H₂SO₄ | Nitro group (-NO₂) | vulcanchem.com |
| Hydrolysis | Nitrile Group | H₃O⁺ / Heat | Carboxylic acid (-COOH) | atamanchemicals.com |
| Reduction | Nitrile Group | LiAlH₄ or H₂/Catalyst | Aminomethyl group (-CH₂NH₂) | wikipedia.org |
| Cyclization | Amino and Nitrile Groups | Grignard Reagent, then oxidation | Fused Quinazoline ring | nih.gov |
| Cyclization | Nitrile Group and ortho position | LDA after substitution at ortho-position | Fused Benzo[b]thiophene ring | clockss.org |
Chemical Transformations of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This polarity governs the primary modes of reactivity for this functional moiety, including nucleophilic additions, reductions, and hydrolysis.
The electrophilic carbon of the nitrile group readily participates in addition reactions with a variety of nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, are prominent examples. The addition of a Grignard reagent (R-MgX) to the nitrile results in the formation of an intermediate imine anion. libretexts.orgchemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone, a reaction that provides a valuable route for the synthesis of various carbonyl compounds. libretexts.orgmasterorganicchemistry.com For instance, the reaction of an aromatic nitrile with an organometallic reagent followed by an acidic workup leads to the corresponding ketone. libretexts.org
In a more complex transformation, the reaction of aromatic nitriles with allyl Grignard reagents can lead to the formation of tetrahydropyridine (B1245486) derivatives through a proposed metal-assisted aza-Diels-Alder reaction, highlighting the versatility of nucleophilic addition pathways. nih.gov
Furthermore, palladium-catalyzed reactions have been developed for the direct addition of arylboronic acids to unprotected 2-aminobenzonitriles. rsc.org This process, which tolerates a wide range of functional groups, results in the synthesis of 2-aminobenzophenones. The mechanism involves the formation of an aryl-palladium species which coordinates to the cyano group, followed by carbopalladation and subsequent hydrolysis of the resulting ketimine intermediate to furnish the benzophenone (B1666685) product. mdpi.com
Table 1: Nucleophilic Addition Reactions of the Nitrile Group
| Reaction Type | Reagent(s) | Intermediate | Final Product (after hydrolysis) |
|---|---|---|---|
| Grignard Reaction | R-MgX, then H₃O⁺ | Imine anion salt | Ketone |
| Palladium-Catalyzed Arylation | Ar-B(OH)₂, Pd catalyst | Ketimine complex | 2-Aminobenzophenone |
| Allylation | Allyl-MgBr, then H₂O | Iminic intermediate | Tetrahydropyridine derivative |
The nitrile group can be completely reduced to a primary amine. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The initial addition forms an imine anion, which is then further reduced to a dianion. An aqueous workup subsequently protonates the dianion to yield the primary amine, (2-(butylamino)phenyl)methanamine. libretexts.orgopenstax.org
Catalytic hydrogenation is another important reductive pathway. Using molecular hydrogen (H₂) in the presence of metal catalysts such as palladium, platinum, or nickel can reduce nitriles to primary amines. researchgate.net However, selectivity can be a challenge, as the intermediate primary imine can react with the primary amine product to form a secondary imine, which is then reduced to a secondary amine. nih.gov Reaction conditions, including the choice of catalyst, solvent, and additives, can be optimized to favor the formation of the primary amine. For example, platinum-on-carbon catalysts in a two-phase solvent system with acidic additives have shown good selectivity for the formation of primary amines from benzonitriles. researcher.life
Table 2: Reductive Transformations of the Nitrile Group
| Reagent/Catalyst | Product | Reaction Type |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Chemical Reduction |
| DIBAL-H | Aldehyde | Partial Reduction |
| H₂ / Palladium on Carbon (Pd/C) | Primary Amine | Catalytic Hydrogenation |
| H₂ / Platinum on Carbon (Pt/C) | Primary Amine | Catalytic Hydrogenation |
| H₂ / Raney Nickel (Ra-Ni) | Primary Amine | Catalytic Hydrogenation |
Under acidic conditions, the nitrile is typically heated under reflux with a strong acid like hydrochloric acid. chemguide.co.uk The nitrogen atom is first protonated, activating the nitrile carbon toward nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid (2-(butylamino)benzoic acid) and an ammonium (B1175870) salt. semanticscholar.org
Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). commonorganicchemistry.com The hydroxide ion acts as the nucleophile, attacking the electrophilic nitrile carbon to form an imine anion, which tautomerizes to an amide. libretexts.org Continued heating in the basic medium hydrolyzes the amide to a carboxylate salt (sodium 2-(butylamino)benzoate). chemguide.co.uk It is noteworthy that the presence of the electron-donating amino group in compounds like p-aminobenzonitrile significantly slows the rate of alkaline hydrolysis. arkat-usa.org This suggests that the hydrolysis of this compound would also be relatively slow under these conditions. By carefully controlling the reaction conditions, such as using a low concentration of base and milder temperatures, it is possible to selectively stop the reaction at the amide stage (2-(butylamino)benzamide). semanticscholar.orgarkat-usa.org
Reactivity of the Butylamino Moiety
The secondary amine of the butylamino group possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. Its reactivity is a key feature of the molecule, allowing for a range of chemical modifications.
The nucleophilic nitrogen of the butylamino group can participate in various bond-forming reactions. It can undergo acylation with reagents like acid chlorides or anhydrides to form N-acyl derivatives (amides). cymitquimica.com Similarly, alkylation with alkyl halides can introduce a second alkyl group, converting the secondary amine into a tertiary amine. google.com
The butylamino group is also crucial in synthetic strategies for building more complex molecules. For example, the synthesis of this compound itself can be achieved via a palladium-catalyzed Buchwald-Hartwig amination, where butylamine is coupled with 2-bromobenzonitrile. chemicalbook.com Furthermore, in base-promoted reactions, the deprotonated amino group can act as a potent nucleophile. For instance, it can initiate an aza-Michael addition to an activated alkyne (ynone), leading to a cascade annulation reaction to form polysubstituted quinolines. cardiff.ac.uk
The basicity of the butylamino group in this compound is significantly influenced by its attachment to the aromatic ring. Unlike simple alkylamines, arylamines are considerably weaker bases. libretexts.org This reduced basicity is due to the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring's π-system, which stabilizes the lone pair and makes it less available for protonation. libretexts.org
This effect is further modulated by other substituents on the ring. The presence of the electron-withdrawing nitrile group (-CN) ortho to the amino group further decreases the electron density on the nitrogen, making the amine even less basic than aniline (B41778) itself. libretexts.orglibretexts.org In contrast, the nitrogen atom of the nitrile group is extremely weakly basic. Its lone pair resides in an sp-hybridized orbital, which has a high degree of s-character, holding the electrons closer to the nucleus and making them much less available for bonding to a proton. masterorganicchemistry.com Therefore, in an acidic medium, protonation will occur selectively at the nitrogen of the butylamino group.
Table 3: Comparison of Basicity
| Compound Type | Key Feature | Relative Basicity | pKa of Conjugate Acid (Approximate) |
|---|---|---|---|
| Alkylamine (e.g., Butylamine) | Localized lone pair | Strong | ~11 |
| Arylamine (e.g., Aniline) | Delocalized lone pair | Weak | ~4.6 libretexts.org |
| This compound | Delocalized lone pair, -CN group | Very Weak | < 4.6 |
| Nitrile (e.g., Benzonitrile) | sp-hybridized lone pair | Extremely Weak | ~ -10 masterorganicchemistry.com |
Aromatic Ring Functionalization and Substituent Effects
The reactivity of the aromatic ring in this compound is governed by the electronic interplay between its two key functional groups: the activating secondary amino group (-NHC₄H₉) and the deactivating nitrile group (-C≡N). The butylamino group is an electron-donating group (EDG) that increases the electron density of the benzene ring through resonance, thereby activating it towards electrophilic attack. ontosight.aiwikipedia.org Conversely, the nitrile group is a strong electron-withdrawing group (EWG) that deactivates the ring by pulling electron density away through both inductive and resonance effects. ontosight.ai This dual functionality creates a nuanced reactivity profile that can be exploited for selective chemical transformations.
In electrophilic aromatic substitution (EAS) , the activating effect of the amino group dominates, making the ring more nucleophilic than benzene itself. wikipedia.org The general mechanism for EAS involves a slow, rate-determining attack by an electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation known as an arenium ion, followed by a rapid deprotonation to restore aromaticity. The butylamino group not only accelerates the reaction but also directs incoming electrophiles primarily to the ortho and para positions relative to itself. ontosight.ai
A practical example of this reactivity is the synthesis of derivatives like 2-(butylamino)-5-nitrobenzonitrile. The synthesis can involve the nitration of a benzonitrile derivative, an electrophilic substitution that introduces a nitro group onto the ring. rsc.org This is followed by a nucleophilic aromatic substitution (NAS) , where a nucleophile, in this case, butylamine, displaces a leaving group (such as a halogen) on the ring. rsc.org For NAS to occur, the aromatic ring must be activated by potent electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). rsc.orgunimi.it The presence of the nitrile and nitro groups in the precursor facilitates this nucleophilic attack.
The general mechanism for the addition-elimination pathway of NAS involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion and temporarily disrupting the ring's aromaticity. This is typically the rate-determining step. rsc.org
Loss of the leaving group: The leaving group is expelled, and the aromaticity of the ring is restored. This step is generally fast. rsc.org
| Reaction Type | Reactants | Conditions | Product | Key Feature | Reference |
| Electrophilic Substitution | 5-Bromobenzonitrile | Conc. HNO₃, Conc. H₂SO₄ | 5-Bromo-2-nitrobenzonitrile | Nitration of the aromatic ring. | rsc.org |
| Nucleophilic Substitution | 5-Bromo-2-nitrobenzonitrile, Butylamine | Heating or catalyst | 2-(Butylamino)-5-nitrobenzonitrile | Displacement of bromide by butylamine. | rsc.org |
This table illustrates the sequential electrophilic and nucleophilic substitution reactions involved in synthesizing a derivative of this compound.
The regiochemical outcome of electrophilic substitution on this compound is a direct consequence of the directing effects of its substituents. The butylamino group is a powerful ortho, para-director, while the nitrile group is a meta-director. Due to the superior activating nature of the amino group, it dictates the position of substitution. Therefore, incoming electrophiles will be directed to the positions ortho (position 3) and para (position 5) to the amino group.
However, the substitution pattern is also influenced by steric factors. The presence of the butyl group on the nitrogen atom introduces significant steric hindrance. acs.org This bulkiness can impede the approach of an electrophile to the ortho position (position 3), which is adjacent to the already substituted position 2. Consequently, electrophilic attack is more likely to occur at the less sterically crowded para position (position 5). Studies on sterically hindered aminobenzonitriles, such as 4-(di-tert-butylamino)benzonitrile, have shown that bulky alkyl groups can cause the amino group to twist out of the plane of the benzene ring, which can affect the electronic delocalization and reactivity. researchgate.net
Role in Catalyst Design and Coordination Chemistry
Aminobenzonitrile derivatives are valuable in coordination chemistry and catalysis, serving both as ligands that bind to metal centers and as substrates in metal-catalyzed transformations. rsc.orgmdpi.com
This compound possesses two potential coordination sites: the lone pair of electrons on the nitrile nitrogen and the lone pair on the amino nitrogen. Nitriles are classified as L-type, charge-neutral Lewis bases that can coordinate to transition metals. wikipedia.org This coordination is known to activate the nitrile group, making its carbon atom more susceptible to nucleophilic attack, which is the basis for metal-catalyzed nitrile hydration reactions. wikipedia.org
Furthermore, the presence of the adjacent amino group allows this compound to act as a bidentate ligand, coordinating to a metal center through both the amino and nitrile nitrogens. Research on a related compound, 2-(3,5-di-tert-butyl-2-hydroxyphenyl amino) benzonitrile, has shown that it can act as a "non-innocent" ligand in a palladium(II) complex. rsc.org In this context, the ligand is not a simple spectator but actively participates in the catalytic cycle through its own redox activity, acting as an electron reservoir. rsc.org The coordination of aminobenzonitrile derivatives to transition metals like copper, cobalt, and palladium is a key step in various catalytic processes. acs.orgresearchgate.net
| Ligand Type | Coordination Site(s) | Metal Interaction | Implication | Reference |
| Monodentate | Nitrile Nitrogen | N≡C → Metal | Activation of nitrile group for nucleophilic attack. | wikipedia.org |
| Bidentate | Amino Nitrogen, Nitrile Nitrogen | N-H & N≡C → Metal | Formation of stable chelate complexes. | rsc.orgresearchgate.net |
| Non-innocent | Amino/Aromatic System | Ligand-based redox activity | Ligand participates in catalytic electron transfer. | rsc.org |
This table summarizes the potential ligand properties of this compound in transition metal complexes.
Derivatives of 2-aminobenzonitrile are important substrates in a variety of transition metal-catalyzed reactions for synthesizing complex organic molecules, particularly nitrogen-containing heterocycles. These reactions often proceed with high efficiency and selectivity under mild conditions. acs.orgmdpi.com
Examples of such catalytic applications include:
Palladium-catalyzed synthesis of 2-aminobenzophenones: Unprotected 2-aminobenzonitriles can react with arylboronic acids in a palladium-catalyzed direct addition to yield a range of 2-aminobenzophenones. rsc.org
Cobalt-catalyzed synthesis of quinazolinones: In a tandem reaction, 2-aminobenzonitriles can be converted into quinazolinones using a cobalt catalyst in an alcohol-water system. acs.org
Copper-catalyzed synthesis of Schiff bases: Visible light-induced, copper-catalyzed reactions between 2-aminobenzonitrile derivatives and acetophenones provide an efficient and environmentally friendly route to azomethine chromophores. researchgate.net
Manganese and Ruthenium-catalyzed synthesis of quinazolines: Other transition metals, including manganese and ruthenium, have been employed to catalyze the synthesis of quinazolines from 2-aminobenzylamine or alcohol precursors with nitriles. mdpi.com
These transformations highlight the utility of the this compound scaffold as a building block in modern organic synthesis, where transition metal catalysis enables the construction of pharmaceutically relevant structures. unimi.itmdpi.com
Spectroscopic Characterization and Advanced Analytical Techniques for Research
Vibrational Spectroscopic Analysis
Vibrational spectroscopy is a cornerstone for the structural characterization of molecules. By probing the discrete vibrational energy levels, techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer a unique fingerprint of the molecule, allowing for the identification of functional groups and the elucidation of its structural framework.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum reveals the characteristic vibrational frequencies of the bonds within the molecule. For 2-(Butylamino)benzonitrile, the FT-IR spectrum is dominated by signals corresponding to the nitrile, amino, butyl, and phenyl groups.
Key characteristic absorption bands for this compound have been identified, providing clear evidence for its structural components. A prominent feature in the spectrum is the sharp and intense band corresponding to the C≡N (nitrile) stretching vibration, typically observed around 2220 cm⁻¹. Another significant peak is the N-H bending vibration of the secondary amine, which appears at approximately 1600 cm⁻¹. smolecule.com
A more detailed assignment of the principal vibrational modes, based on data for closely related benzonitrile (B105546) derivatives, is presented below. researchgate.netmdpi.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H Stretch | 3400-3300 | Medium | Stretching of the secondary amine N-H bond. |
| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |
| C-H Stretch (Aliphatic) | 2960-2850 | Strong | Asymmetric and symmetric stretching of C-H bonds in the butyl group. |
| C≡N Stretch | ~2220 | Strong, Sharp | Characteristic stretching of the nitrile functional group. smolecule.com |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |
| N-H Bend | ~1600 | Medium | Bending vibration of the secondary amine N-H bond. smolecule.com |
| C-N Stretch | 1350-1250 | Medium | Stretching of the aromatic carbon to nitrogen bond. |
| C-H Bend (Aromatic) | 900-675 | Strong | Out-of-plane bending of the C-H bonds on the benzene ring, indicative of the substitution pattern. |
These vibrational bands collectively confirm the presence of all the constituent functional groups of this compound and provide a basis for its structural verification.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint. While specific Raman spectroscopic data for this compound is not extensively documented, the expected spectrum can be inferred from the analysis of benzonitrile and its derivatives. researchgate.netresearchgate.net
The Raman spectrum would be expected to show a strong band for the C≡N stretch, typically around 2230 cm⁻¹, which is often more intense in Raman than in IR for nitriles. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, would also be prominent. The aliphatic C-H stretching and bending modes of the butyl group would also be observable.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity | Notes |
|---|---|---|---|
| C≡N Stretch | ~2230 | Strong | Often the most characteristic peak for benzonitrile derivatives. |
| Aromatic C-H Stretch | 3080-3050 | Medium | Corresponds to the stretching of C-H bonds on the phenyl ring. |
| Ring Breathing (Trigonal) | ~1000 | Strong | A symmetric vibration of the benzene ring, characteristic of monosubstituted benzenes but influenced by the second substituent. |
| In-plane C-C-C Bend | ~620 | Medium | Deformation of the aromatic ring. |
| Aliphatic C-H Stretch | 2960-2870 | Strong | Stretching modes of the butyl group. |
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, enabling unambiguous identification and structural confirmation of this compound.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels. Techniques such as UV-Vis and fluorescence spectroscopy are crucial for understanding the light-absorbing and emitting properties of this compound, which are of interest for applications in materials science. smolecule.com
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of aminobenzonitrile derivatives is typically characterized by π-π* transitions within the aromatic system.
For derivatives of 2-(butylamino)cinchomeronic dinitrile, which are structurally related to this compound, the absorption spectra show long-wavelength absorption bands in the range of 402–410 nm. mdpi.com This absorption is attributed to an intramolecular charge transfer (ICT) transition, where the amino group acts as an electron donor and the nitrile group as an electron acceptor. It is expected that this compound would exhibit similar absorption characteristics, with bands corresponding to the π-π* transitions of the substituted benzene ring.
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. This technique provides information about the structure of the excited state and the efficiency of the emission process.
Research on 2-(butylamino)cinchomeronic dinitrile derivatives has shown that these compounds exhibit good photoluminescence properties. mdpi.com Their emission maxima are found in the blue region of the spectrum, between 429–452 nm. mdpi.com The presence of the 2-butylamino substituent is noted to be essential for the radiative relaxation from the excited state. mdpi.com For one such derivative, a high fluorescence quantum yield (Φs) of up to 63% was recorded. mdpi.comresearchgate.net It is plausible that this compound also possesses interesting fluorescence properties, driven by the ICT character of its excited state.
Solvatochromism is the phenomenon where the absorption or emission wavelength of a compound changes with the polarity of the solvent. This behavior is characteristic of molecules that have a significant difference in dipole moment between their ground and excited states, such as those exhibiting ICT.
Studies on a 2-butylamino-substituted dinitrile derivative demonstrated a noticeable solvatochromic effect. While the long-wavelength absorption band showed a slight red-shift with increasing solvent polarity, the fluorescence band was more significantly affected. The emission maximum shifted from 442 nm in a less polar solvent to 477 nm in a more polar one, spanning the blue to blue-green region of the spectrum. mdpi.com This positive solvatochromism indicates a more polar excited state, which is stabilized to a greater extent by polar solvents.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
|---|---|---|---|
| Toluene | 402 | 442 | 40 |
| Chloroform | 403 | 456 | 53 |
| Dichloromethane | 404 | 463 | 59 |
| Acetonitrile | 404 | 477 | 73 |
Data adapted from a study on a structurally related 2-butylamino-substituted dinitrile derivative, demonstrating its solvatochromic behavior. mdpi.com
The significant Stokes shift and its dependence on solvent polarity underscore the environmental sensitivity of the fluorophore, a property that is highly valuable in the design of chemical sensors and molecular probes. The data suggests that this compound likely exhibits similar sensitivity to its environment due to the inherent charge transfer characteristics of the aminobenzonitrile scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are used to map out the proton and carbon frameworks of the molecule, respectively. Although specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts and coupling patterns can be reliably predicted based on the known effects of its functional groups and by comparison with structurally similar compounds.
In a ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the aromatic ring and those on the N-butyl group. The electron-donating nature of the amino group and the electron-withdrawing nature of the nitrile group influence the chemical shifts of the aromatic protons. The N-H proton is also observable, though its chemical shift can be variable.
The butyl chain protons would appear in the aliphatic region of the spectrum. The terminal methyl group (CH₃) is expected to be a triplet, coupled to the adjacent methylene (B1212753) group. The two internal methylene groups (CH₂-CH₂) would likely appear as complex multiplets, while the methylene group directly attached to the nitrogen atom (-NH-CH₂ -) would be deshielded and appear as a triplet, coupled to its neighboring methylene group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 6.5 - 7.5 | Multiplet |
| Amine (N-H) | 4.5 - 5.5 (variable) | Broad Singlet |
| N-CH₂ -CH₂-CH₂-CH₃ | 3.1 - 3.3 | Triplet |
| N-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.7 | Multiplet |
| N-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Multiplet |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, eleven distinct signals are expected: six for the aromatic carbons (including the two carbons attached to the nitrile and amino groups), one for the nitrile carbon, and four for the carbons of the butyl group.
The nitrile carbon is characteristically found in the 115–120 ppm range. The aromatic carbons are influenced by the attached amino and nitrile groups, leading to a spread of signals in the aromatic region (typically 110-150 ppm). The carbon atom bonded to the nitrogen (C-N) would be the most downfield of the aromatic signals due to the deshielding effect of the nitrogen. The aliphatic carbons of the butyl chain would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C ≡N | 117 - 120 |
| Aromatic C -NH | 148 - 152 |
| Aromatic C -CN | 95 - 100 |
| Aromatic C-H | 110 - 135 |
| N-C H₂-CH₂-CH₂-CH₃ | 42 - 45 |
| N-CH₂-C H₂-CH₂-CH₃ | 30 - 33 |
| N-CH₂-CH₂-C H₂-CH₃ | 19 - 22 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substituted benzenes.
Mass Spectrometric Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound, with the molecular formula C₁₁H₁₄N₂, the theoretical exact mass of the protonated molecular ion ([M+H]⁺) is 175.1230. The observation of an ion with this m/z value in an HRMS analysis would confirm the compound's elemental formula.
Table 3: HRMS Data for this compound
| Molecular Formula | Ion | Calculated m/z |
|---|
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), can further confirm the structure. A common fragmentation pathway for N-alkylated anilines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of a propyl radical (•C₃H₇), leading to a significant fragment ion. Other potential fragmentations include cleavage of the butyl chain at different points and loss of small neutral molecules.
X-Ray Crystallography for Solid-State Molecular Conformation
Currently, there are no publicly available crystal structure reports for this compound in crystallographic databases. Should a suitable single crystal of the compound be grown and analyzed, this technique would offer an unambiguous confirmation of its molecular structure. The data would reveal the planarity of the benzonitrile ring, the geometry around the nitrogen atom of the amino group, and the specific conformation (e.g., gauche, anti) of the butyl chain in the crystal lattice. Furthermore, it would provide insight into intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the packing of the molecules in the crystal.
Theoretical and Computational Chemistry
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are indispensable for understanding the electronic properties of a molecule, which dictate its reactivity, stability, and spectroscopic characteristics. For 2-(Butylamino)benzonitrile, these investigations would center on how the electron-donating butylamino group (-NH-C₄H₉) interacts with the electron-withdrawing nitrile group (-C≡N) through the aromatic benzene (B151609) ring.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. elixirpublishers.com This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For this compound, a typical DFT study would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.
Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used to predict a wide range of properties. researchgate.net These calculations can yield crucial data, including optimized geometric parameters (bond lengths and angles), Mulliken atomic charges, and the molecular electrostatic potential (MEP) map. The MEP map is particularly insightful, as it visualizes regions of positive and negative electrostatic potential on the electron density surface, highlighting likely sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Representative DFT-Calculated Properties for Aromatic Aminonitriles Note: The following data is illustrative for a molecule like this compound, based on typical results for similar compounds, as specific published data is unavailable.
| Property | Calculated Value | Significance |
|---|---|---|
| Dipole Moment | ~4.0 - 5.0 Debye | Indicates a high degree of molecular polarity. |
| Energy of HOMO | ~ -6.5 eV | Relates to the molecule's ability to donate an electron. |
| Energy of LUMO | ~ -1.5 eV | Relates to the molecule's ability to accept an electron. |
| HOMO-LUMO Gap | ~ 5.0 eV | Correlates with chemical reactivity and kinetic stability. scirp.org |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer a higher level of theory. nist.gov These methods are computationally more demanding than DFT but can provide benchmark results for electronic properties. rsc.org They are particularly useful for studying systems where DFT might be less reliable, such as in describing weak interactions or excited states. nih.gov For this compound, ab initio calculations would serve to validate the results obtained from DFT and provide a more profound understanding of electron correlation effects.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to very large molecular systems or for preliminary conformational searches before applying more rigorous methods.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov
For this compound, the HOMO is expected to be primarily localized on the electron-rich butylamino group and the benzene ring, while the LUMO would be concentrated on the electron-withdrawing nitrile group. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a large HOMO-LUMO gap implies higher stability. irjweb.com This energy gap is fundamental to understanding the molecule's electronic transitions and its potential as a bioactive agent, as intramolecular charge transfer often depends on this value. researchgate.net
Molecular Geometry and Conformation Analysis
The three-dimensional structure of this compound is not rigid. Rotation around single bonds allows the molecule to adopt various spatial arrangements, or conformations, each with a different energy.
The conformational landscape of this compound is primarily defined by the rotation around the C(phenyl)-N bond and the single bonds within the butyl chain. unacademy.com A systematic conformational analysis would involve rotating these bonds incrementally and calculating the energy of each resulting structure. This process maps out the potential energy surface of the molecule, revealing the various stable conformers (energy minima) and the transition states (saddle points) that separate them.
For the butyl group, conformers such as anti and gauche arrangements around the C-C bonds are expected. bris.ac.uk The orientation of the entire butyl group relative to the benzonitrile (B105546) moiety is also critical. Energy minimization calculations, typically performed using DFT, would identify the most stable conformer, known as the global minimum, which is the structure the molecule is most likely to adopt. unacademy.com
Torsional angles, also known as dihedral angles, are the specific angles of rotation around bonds that define a molecule's conformation. wikipedia.orgproteinstructures.com Key torsional angles in this compound include the C(phenyl)-C(phenyl)-N-C(butyl) angle, which describes the orientation of the amino group relative to the ring, and the C(phenyl)-N-C(butyl)-C(butyl) angle, which defines the start of the butyl chain's conformation. ucl.ac.uk
A critical aspect of the conformation of this compound is the potential for an intramolecular hydrogen bond between the hydrogen atom on the secondary amine and the nitrogen atom of the nitrile group. mdpi.com The formation of such a bond would significantly stabilize a specific planar or near-planar conformation, restricting rotation around the C-N bond. mdpi.comnih.gov Computational studies on similar 2-substituted anilines have shown that such intramolecular interactions play a crucial role in determining the preferred molecular geometry. mdpi.com The strength and existence of this bond can be investigated by analyzing the distance between the donor (N-H) and acceptor (N≡C) atoms and through methods like Natural Bond Orbital (NBO) analysis.
Table 2: Key Torsional Angles in this compound Note: These values represent a hypothetical low-energy conformer, potentially stabilized by an intramolecular hydrogen bond. Specific values would require dedicated computational analysis.
| Atoms Defining the Angle | Hypothetical Angle (Degrees) | Description |
|---|---|---|
| C1-C2-N-C7 | ~0° or ~180° | Defines the planarity of the amino group with the benzene ring. |
| C2-N-C7-C8 | ~180° (anti) | Describes the orientation of the first part of the butyl chain (antiperiplanar is often lowest in energy). unacademy.com |
| N-C7-C8-C9 | ~60° (gauche) or ~180° (anti) | Describes the conformation of the butyl chain. |
Photophysical Process Modeling
Computational studies are essential for understanding the behavior of this compound upon absorption of light. These models help in deciphering the mechanisms of energy dissipation, such as fluorescence and internal conversion, which are governed by electronic transitions and structural rearrangements in the excited state.
Intramolecular Charge Transfer (ICT) Phenomena
A predominant photophysical process in aminobenzonitriles is Intramolecular Charge Transfer (ICT). acs.org Upon photoexcitation, the molecule transitions from the ground state (S₀) to a locally excited (LE) state. In polar solvents, the molecule can then relax into a more stable, highly polar ICT state, which is characterized by a significant separation of charge between the amino (donor) and benzonitrile (acceptor) moieties. nih.gov
The most widely accepted model for this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model. scispace.com This model posits that the formation of the ICT state is accompanied by the twisting of the C-N bond connecting the amino group to the phenyl ring, leading to a perpendicular geometry. This rotation decouples the p-orbitals of the donor and acceptor groups, which facilitates a more complete charge transfer.
Table 1: Calculated Dipole Moments for Different Electronic States of DMABN
| Electronic State | Dipole Moment (Debye) | Description |
|---|---|---|
| Ground State (S₀) | ~6.6 D | The equilibrium charge distribution in the non-excited molecule. |
| Locally Excited (LE) State | ~9.9 D | An excited state where the electron density is similar to the ground state, but at a higher energy. |
| Intramolecular Charge Transfer (ICT) State | ~17 D | A highly polar excited state formed after geometric relaxation (twisting), with significant charge separation. |
(Data is for the model compound DMABN and serves to illustrate the ICT phenomenon). nih.gov
Dual-State Emission Mechanistic Studies
The direct experimental evidence for the ICT phenomenon is the observation of dual-state emission in many aminobenzonitriles. nih.gov This refers to the presence of two distinct fluorescence bands in the emission spectrum. The higher-energy, "normal" fluorescence originates from the LE state, while the lower-energy, red-shifted "anomalous" emission comes from the relaxed ICT state.
The mechanism is computationally modeled by examining the potential energy surfaces of the excited states. After excitation to the LE state, the molecule can either fluoresce directly back to the ground state or overcome a small energy barrier to relax into the ICT state, from which it can also fluoresce. The relative intensity of the two emission bands is highly dependent on solvent polarity and temperature. Polar solvents preferentially stabilize the highly polar ICT state, lowering its energy relative to the LE state and thus favoring the red-shifted emission. scispace.comresearchgate.net
Computational studies show that a key requirement for dual fluorescence is a small energy gap between the LE and ICT states, which allows for efficient population of the ICT state following initial excitation. nih.govresearchgate.net The butyl group in this compound can influence the steric and electronic environment, potentially affecting the energy barrier and the relative stability of the LE and ICT states compared to smaller analogs like DMABN.
Reaction Mechanism Elucidation
Transition State Characterization and Reaction Pathways
A common and synthetically important reaction involving this compound is its formation via the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (e.g., 2-bromobenzonitrile) with an amine (n-butylamine).
The catalytic cycle is complex and has been extensively studied using computational methods. The generally accepted mechanism involves several key steps:
Oxidative Addition: A Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.
Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst.
DFT calculations are employed to map the potential energy surface of this entire catalytic cycle. By calculating the free energies of all intermediates and transition states, chemists can determine the reaction pathway and identify the rate-limiting step. For instance, studies on similar cross-coupling reactions have calculated the activation barriers for each elementary step, providing a quantitative understanding of the reaction kinetics. researchgate.net This allows for the rational design of more efficient catalysts and the optimization of reaction conditions.
Computational Prediction of Reactivity and Selectivity
The reactivity of this compound in various chemical reactions can be predicted using a range of computational descriptors derived from its calculated electronic structure. These methods provide insights into how the molecule will interact with other reagents, such as electrophiles and nucleophiles.
Key computational descriptors include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule shows the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It visually identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack.
Quantum Chemical Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. Recent studies have also utilized DFT to calculate the activation energies for the reaction of nitriles with biological nucleophiles, providing a powerful tool for predicting potential covalent interactions and toxicity. nih.gov
Table 2: Common Computational Descriptors for Reactivity Prediction
| Descriptor | Information Provided | Predicted Reactivity |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates greater nucleophilicity (electron-donating ability). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates greater electrophilicity (electron-accepting ability). |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. |
| Hirshfeld Charges | Calculated atomic charges. | Predicts regioselectivity by identifying the most positively or negatively charged atoms. epa.gov |
These computational tools allow for the in silico screening of the reactivity of this compound, guiding synthetic planning and helping to anticipate its behavior in complex chemical and biological systems.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, theoretical methods can be employed to calculate its vibrational and electronic spectra. These predictions, when compared with experimental findings, allow for a detailed assignment of spectral features and a deeper understanding of the molecule's structure and electronic properties. The accuracy of these predictions is highly dependent on the chosen computational method, including the level of theory and the basis set.
Vibrational Frequency Calculations
The prediction of vibrational spectra, corresponding to infrared (IR) and Raman spectroscopy, is a standard application of computational quantum chemistry. These calculations can determine the frequencies of the normal modes of vibration for a molecule in its ground electronic state.
Methodology
Density Functional Theory (DFT) is the most common and effective method for calculating the vibrational frequencies of organic molecules. The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Following optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of vibrational frequencies and their corresponding IR intensities and Raman activities.
Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets like 6-311++G(d,p) are widely used for this purpose as they provide a good balance between accuracy and computational cost. nih.gov
Correlation with Experimental Data
Calculated vibrational frequencies are often systematically higher than experimental values. This discrepancy arises primarily from the harmonic approximation used in the calculations, which neglects the anharmonicity of real molecular vibrations, and from imperfections in the approximate exchange-correlation functional and basis set. To improve the agreement with experimental data, the computed frequencies are often multiplied by an empirical scaling factor, which is specific to the level of theory used. For the B3LYP method, scaling factors are typically in the range of 0.96-0.98. nih.gov
Due to a lack of specific published experimental and computational vibrational data for this compound, the table below presents an illustrative comparison for a related compound, 2-amino-4-chlorobenzonitrile (B1265954), to demonstrate the correlation between theoretical and experimental values. The assignments are based on Potential Energy Distribution (PED) analysis.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Exemplary Aminobenzonitrile Derivative Data presented for 2-amino-4-chlorobenzonitrile as an illustrative example.
| Experimental FT-IR (cm⁻¹) analis.com.my | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |
| 3452 | - | 3480 | N-H Asymmetric Stretching |
| 3363 | - | 3385 | N-H Symmetric Stretching |
| 3070 | 3075 | 3072 | C-H Aromatic Stretching |
| 2211 | 2215 | 2225 | C≡N Nitrile Stretching |
| 1630 | 1632 | 1635 | N-H Scissoring |
| 1595 | 1598 | 1600 | C=C Aromatic Ring Stretching |
| 1475 | 1478 | 1480 | C=C Aromatic Ring Stretching |
| 1310 | 1312 | 1315 | C-N Stretching |
| 825 | 828 | 830 | C-H Out-of-plane Bending |
| 782 | - | 785 | C-Cl Stretching |
Electronic Excitation Energy Predictions
Computational methods can also predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states.
Methodology
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excitation energies and oscillator strengths of medium-sized organic molecules. elixirpublishers.comresearchgate.net The calculation is typically performed on the optimized ground-state geometry and provides a list of vertical excitation energies, which correspond to transitions without a change in molecular geometry (Franck-Condon principle). The oscillator strength is a theoretical measure of the intensity of an electronic transition.
The choice of functional is crucial for the accuracy of TD-DFT calculations. acs.org For many applications, hybrid functionals like B3LYP, PBE0, and CAM-B3LYP are used. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is important for correlating calculated spectra with experimental data obtained in solution. rsc.org
Correlation with Experimental Data
The output of a TD-DFT calculation includes the excitation energy (in eV) and the corresponding wavelength (in nm) for each transition, along with its oscillator strength. Transitions with high oscillator strengths are expected to correspond to the major absorption bands observed in an experimental UV-Vis spectrum.
Table 2: Predicted Electronic Excitation Energies and Wavelengths for Benzonitrile Data for the parent compound benzonitrile is provided as a reference to illustrate the methodology.
| Excited State | Transition Character | Calculated Vertical Excitation Energy (eV) researchgate.net | Calculated Wavelength (nm) | Oscillator Strength | Experimental λmax (nm) |
| S1 | π → π | 4.59 | 270 | 0.02 | 274 |
| S2 | π → π | 5.41 | 229 | 0.25 | 224 |
This theoretical data for benzonitrile shows good agreement with the experimental spectrum, demonstrating the predictive power of TD-DFT. researchgate.net For this compound, similar calculations would be expected to accurately predict the positions of its principal absorption maxima.
Advanced Research Applications and Potential Functional Materials
Applications in Advanced Materials Science
The combination of an aromatic nitrile system and a flexible alkylamine chain in 2-(Butylamino)benzonitrile makes it a candidate for investigation in several areas of materials science.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The benzonitrile (B105546) moiety is a well-known electron-deficient group, a property that is frequently exploited in the design of materials for organic electronics. In the context of OLEDs, materials with distinct electron-donating and electron-accepting (donor-acceptor) components are crucial for achieving efficient charge transport and emission. Benzonitrile derivatives have been successfully utilized as the acceptor unit in thermally activated delayed fluorescence (TADF) emitters, which are a cornerstone of modern high-efficiency OLEDs. rsc.orglu.lvlu.lv
While specific studies on this compound for OLEDs are not prominent, its structure suggests potential. The benzonitrile part could serve as the electron-accepting core, while the butylamino group acts as a mild electron donor. This intrinsic donor-acceptor character could be a foundation for more complex designs of emissive or charge-transport materials. Research on other aminobenzonitriles has shown that photoexcitation can lead to interesting photophysical properties, although photodegradation can be a concern that requires careful molecular engineering to mitigate. nih.gov The development of advanced optoelectronic materials often leverages hot excitons or carriers, and understanding the fundamental photophysical processes in molecules like this compound could contribute to this field. rsc.org
Table 1: Potential Roles of Functional Groups in this compound in Optoelectronics
| Functional Group | Property | Potential Application in OLEDs/Optoelectronics |
|---|---|---|
| Benzonitrile | Electron-accepting (acceptor) | Core component of TADF emitters, electron transport materials. |
| Butylamino | Electron-donating (donor) | Modulation of electronic properties, charge transfer characteristics. |
| Alkyl Chain | Flexibility, solubility | Improves processability and film formation of organic semiconductor materials. |
Development of Liquid Crystalline Materials
The nitrile or cyano (-C≡N) group is a staple in the field of liquid crystals due to its large dipole moment and linear geometry, which promote the formation of ordered mesophases. wikipedia.org Classic examples include the cyanobiphenyls, which were foundational to the development of liquid crystal displays (LCDs). The polarity of the nitrile group helps in creating the necessary intermolecular interactions for liquid crystalline alignment. researchgate.nettandfonline.com
Molecules based on 2,3,4-trihydroxy benzonitrile have been shown to form room temperature nematic phases. researchgate.net Furthermore, the introduction of a photoresponsive diazenyl spacer into a cyanoazobenzene core has been explored for creating photoresponsive liquid crystalline materials. mdpi.com Given this precedent, this compound could be envisioned as a precursor or a building block for more complex liquid crystalline structures. The combination of the rigid benzonitrile core with the flexible butyl chain is a common design motif in calamitic (rod-shaped) liquid crystals. Further chemical modification could potentially lead to novel materials with specific mesophase behaviors.
Polymer Chemistry and Monomer Utilization
In polymer chemistry, this compound presents possibilities as both a monomer and a modifying agent. The amine group can participate in various polymerization reactions. For instance, n-butylamine is used in the synthesis of dual covalent adaptable networks, where it reacts with acrylates via aza-Michael addition. rsc.orgresearchgate.net This suggests that the primary amine of this compound could be similarly employed to incorporate the benzonitrile functionality into a polymer backbone.
The nitrile group itself can undergo polymerization, although this is less common. mdpi.com More frequently, nitrile-containing polymers like polyacrylonitrile (B21495) are synthesized from vinyl monomers. However, a patent for p-aminobenzonitrile mentions its use in preparing methacrylic acid monomers, indicating a pathway for incorporating aminobenzonitrile structures into polymers. google.com The presence of both a reactive amine and a polar nitrile group could lead to polymers with interesting thermal or electronic properties. For example, n-butylamine is a precursor to n-butylbenzenesulfonamide, which is used as a plasticizer for nylon. nbinno.comwikipedia.org
Covalent Organic Frameworks (COFs) and Porous Materials Linkers
Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks (linkers) connected by covalent bonds. The properties of COFs are directly determined by the geometry and functionality of their linkers. Amine-functionalized and aldehyde-functionalized molecules are common linkers for the synthesis of highly stable imine-linked COFs. acs.org
While this compound itself is not a typical bifunctional or trifunctional linker required for forming extended 2D or 3D frameworks, its components are relevant to COF chemistry. Amines are crucial for forming imine, imide, and other linkages. Nitrile-functionalized linkers can also be used to construct COFs, often through trimerization to form triazine rings. cd-bioparticles.net Therefore, this compound could serve as a "capping" agent to control crystal growth or to functionalize the pores of a COF post-synthetically. Alternatively, derivatives of this molecule, with additional reactive groups, could be designed as novel linkers for COFs.
Contributions to Medicinal Chemistry Research
The true value of this compound in the life sciences likely lies in its utility as a starting material or intermediate for the synthesis of more complex, biologically active molecules.
Scaffold Design for Novel Bioactive Molecules
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The 2-aminobenzonitrile (B23959) framework is a well-established precursor for the synthesis of several important heterocyclic scaffolds. researchgate.net
Notably, 2-aminobenzonitriles are key starting materials for the synthesis of quinazolinones and quinolines. rsc.orgconnectjournals.com Quinazolin-4(3H)-one and its derivatives are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govmdpi.com The synthesis often involves the reaction of a 2-aminobenzonitrile with an alcohol or aldehyde. rsc.orgresearchgate.net
Table 2: Bioactive Heterocycles Synthesized from 2-Aminobenzonitrile Scaffolds
| Precursor Scaffold | Reaction Partners | Resulting Bioactive Core | Reported Biological Activities |
|---|---|---|---|
| 2-Aminobenzonitrile | Alcohols, Aldehydes | Quinazolinone | Anticancer, Anti-inflammatory, Antibacterial mdpi.com |
| 2-Aminobenzonitrile | Aldehydes, Ketones | Quinoline (B57606) | Antimalarial, Anticancer, Antimicrobial connectjournals.comnih.gov |
| 2-Aminobenzonitrile | Cyclic Ketones | Tacrine Analogues | Acetylcholinesterase Inhibition researchgate.net |
The butylamino group in this compound would be incorporated into the final structure, providing a lipophilic handle that could influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidate. This makes this compound a valuable and specialized building block for creating libraries of novel quinazolinone and quinoline derivatives for drug discovery programs. The 2-aminobenzothiazole (B30445) scaffold, which shares structural similarities, is also a privileged structure in medicinal chemistry, particularly in the design of anticancer agents. researchgate.netnih.gov This further highlights the importance of amino-aromatic structures in the development of new therapeutics.
Precursor Role in the Synthesis of Diverse Chemical Entities
This compound is a valuable precursor in organic synthesis due to its unique structural arrangement, featuring a nucleophilic secondary amine and a nitrile group ortho to each other on a benzene (B151609) ring. This configuration allows it to serve as a versatile scaffold for the development of a wide range of more complex molecules, particularly heterocyclic compounds. The presence of these two reactive functional groups in proximity facilitates intramolecular cyclization reactions and allows for tandem or one-pot syntheses, which are efficient methods for building molecular complexity.
The compound's utility lies in its ability to participate in reactions that simultaneously engage both the amino and nitrile functionalities. For instance, the nitrile group can undergo hydration, reduction, or cycloaddition, while the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions. This dual reactivity makes it a key starting material for constructing fused ring systems, which are common motifs in pharmaceuticals and functional materials. Research has demonstrated its potential as a foundational element for producing derivatives such as quinazolines, quinazolinones, and triazines, which are then explored for various advanced applications.
Investigation of Molecular Interactions with Biological Targets
Derivatives of this compound have been the subject of computational studies to investigate their potential as therapeutic agents by examining their interactions with specific biological targets. These in silico methods, such as molecular docking, provide insight into the binding affinity and orientation of a molecule within the active site of a protein, guiding the design of more potent and selective inhibitors.
One area of investigation has been in the development of novel antimalarial agents. A complex hybrid molecule, synthesized using a butylamino-triazine scaffold derived from precursors related to this compound, was studied for its interaction with dihydrofolate reductase (DHFR), a crucial enzyme in the life cycle of the malaria parasite. mdpi.com Molecular docking studies indicated that this hybrid compound could efficiently interact with the binding site of DHFR, suggesting a potential mechanism for its antimalarial activity. mdpi.com
Another significant target is the enzyme dipeptidyl peptidase-4 (DPP-4), which is implicated in type 2 diabetes. A series of novel quinazolin-4-one derivatives incorporating a benzonitrile moiety were synthesized and evaluated as DPP-4 inhibitors. brieflands.com Molecular docking simulations were performed to understand the binding interactions between these compounds and the DPP-4 enzyme. The studies revealed that while the compounds could bind to the enzyme's active site, differences in their interaction orientation compared to established inhibitors could explain variations in their biological activity. brieflands.com
| Derivative Class | Biological Target | Key Findings from Docking Study | Potential Therapeutic Application |
|---|---|---|---|
| Triazine-Quinoline Hybrid | Dihydrofolate Reductase (DHFR) | The compound may efficiently interact with the enzyme's binding site. mdpi.com | Antimalarial mdpi.com |
| Quinazolin-4-one Benzonitrile | Dipeptidyl Peptidase-4 (DPP-4) | Compounds bind to the active site; differences in binding orientation affect inhibitory potency. brieflands.com | Antidiabetic brieflands.com |
Role as Intermediate in Complex Organic Synthesis
Building Block for Heterocyclic Compound Synthesis
The strategic placement of the amino and nitrile groups makes this compound and its parent compound, 2-aminobenzonitrile, highly effective building blocks for the synthesis of nitrogen-containing heterocyclic compounds. The vicinal arrangement of these functional groups is ideal for annulation reactions, where a new ring is fused onto the existing benzene ring.
Quinazolines and Quinazolinones: A primary application of 2-aminobenzonitrile scaffolds is in the synthesis of quinazolines and their corresponding ketones, quinazolinones. These structures are of significant interest in medicinal chemistry. Various synthetic methods have been developed that utilize 2-aminobenzonitriles as the key starting material. For example, quinazolin-4(3H)-ones can be synthesized through a Niementowski-like reaction involving the condensation of 2-aminobenzonitrile with acyl chlorides under microwave irradiation or ultrasound-assisted conditions. researchgate.net Another approach involves a tandem reaction where 2-aminobenzonitriles are directly transformed into quinazolinones using an alcohol-water system catalyzed by a Ruthenium(II) complex. rsc.org Furthermore, 2-amino-4-iminoquinazolines can be prepared through an acid-mediated [4+2] annulation reaction between 2-aminobenzonitriles and N-benzyl cyanamides. mdpi.com
Triazines: The butylamino group of the title compound is particularly suited for incorporation into triazine-based structures. The synthesis of 1,3,5-triazine (B166579) derivatives often proceeds through the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride. In one notable synthesis, butylamine (B146782) is first reacted with cyanuric chloride to produce an N-butyl-dichloro-triazin-amine intermediate. This intermediate, which contains the core butylamino functional group, can then be further reacted with other nucleophiles to build complex, multi-substituted triazine structures. mdpi.com
| Heterocyclic System | Co-reactant(s) | Reaction Type/Catalyst | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-ones | Acyl Chlorides | Niementowski-like reaction; Yb(OTf)3 | researchgate.net |
| Quinazolinones | Aliphatic Alcohols | Tandem synthesis; Ru(II) complex | rsc.org |
| 2-Amino-4-iminoquinazolines | N-Benzyl Cyanamides | Acid-mediated [4+2] annulation | mdpi.com |
| Substituted 1,3,5-Triazines | Cyanuric Chloride (pre-reaction with butylamine) | Sequential nucleophilic substitution | mdpi.com |
Preparation of Diversified Aromatic Systems
Beyond serving as a precursor for fused heterocyclic systems, this compound acts as an intermediate for constructing larger, more diversified aromatic and heteroaromatic architectures. The functional groups provide handles to link the benzonitrile core to other complex molecular fragments, creating hybrid molecules with potential for unique properties and biological activities.
A prime example of this application is the synthesis of a complex triazine-based quinoline analogue with potential antimalarial properties. mdpi.com In this multi-step synthesis, a key intermediate, N-butyl-4,6-dichloro-1,3,5-triazin-2-amine, is prepared first. This intermediate effectively incorporates the butylamino moiety onto a triazine ring. Subsequently, this triazine structure is coupled with a separate, pre-synthesized quinoline derivative (N1-(7-chloroquinolin-4-yl)propane-1,3-diamine) via nucleophilic substitution. mdpi.com The final product, 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine, is a large, diversified system that links three distinct structural units: the butylamino group, the benzonitrile-related triazine core, and a 7-chloroquinoline (B30040) moiety. This synthetic strategy highlights how the initial reactivity of the butylamino group can be leveraged to build sophisticated molecular assemblies, connecting disparate aromatic systems through a central heterocyclic linker.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Methodological Advances
Research on 2-(Butylamino)benzonitrile and related N-alkylated aminobenzonitriles has primarily focused on optimizing their synthesis. Key advancements include the application of modern catalytic cross-coupling reactions, which have largely superseded older, less efficient methods. The use of palladium-catalyzed Buchwald-Hartwig amination, for instance, has enabled the high-yield synthesis of this compound under relatively mild conditions.
Methodological improvements have also been achieved in the purification and characterization of this compound. The development of advanced chromatographic techniques has facilitated the isolation of high-purity samples, which is crucial for its potential applications in electronics and pharmaceuticals. Spectroscopic methods, particularly NMR and mass spectrometry, have been instrumental in unequivocally confirming its structure and purity.
Identification of Remaining Challenges in Synthesis and Characterization
Despite the progress, several challenges persist. A significant hurdle in the synthesis of this compound is the cost and sensitivity of the palladium catalysts used in cross-coupling reactions. smolecule.com Developing more economical and robust catalyst systems, possibly based on more abundant metals like copper, remains an important goal. Furthermore, achieving regioselectivity in the synthesis of more complex derivatives of this compound can be difficult, often leading to mixtures of isomers that are challenging to separate.
From a characterization standpoint, a deeper understanding of the solid-state properties of this compound is needed. While its basic physicochemical properties are known, detailed crystallographic analysis is limited. Such studies would provide valuable insights into its molecular packing and intermolecular interactions, which are critical for designing materials with specific electronic or optical properties.
Future Directions in Materials Science and Medicinal Chemistry Research
The unique combination of a flexible alkylamino group and a rigid benzonitrile (B105546) moiety makes this compound an attractive building block for novel materials and pharmaceuticals.
In materials science , future research is expected to focus on incorporating this compound into organic electronic devices. smolecule.com Its aromatic structure suggests potential use in organic light-emitting diodes (OLEDs) and organic semiconductors. smolecule.comfalconediting.com The butylamino group can be further functionalized to tune the electronic properties of the resulting materials or to improve their processability and solubility. nih.gov The development of polymers and dendrimers containing the this compound core could lead to new materials with applications in sensing, energy storage, and photonics. falconediting.comdeloitte.com
In medicinal chemistry , this compound serves as a valuable scaffold for the synthesis of biologically active compounds. The benzonitrile group is a known bioisostere for other functional groups, and its presence can modulate the pharmacological properties of a molecule. researchgate.net Future work will likely involve the synthesis of libraries of this compound derivatives for screening against various biological targets. nih.gov Of particular interest is its potential as a precursor for quinazolinone-based compounds, a class of heterocycles with a broad range of pharmacological activities, including anticancer and anti-inflammatory properties. mdpi.com
Table 1: Potential Future Research Directions for this compound
| Research Area | Specific Focus | Potential Applications |
| Materials Science | Synthesis of conductive polymers incorporating the this compound moiety. | Organic electronics, sensors, and antistatic coatings. |
| Development of novel dyes and pigments based on its chromophoric structure. | Advanced display technologies and security inks. | |
| Investigation of its use in the formation of liquid crystals. | High-resolution displays and optical switches. | |
| Medicinal Chemistry | Design and synthesis of novel kinase inhibitors based on the this compound scaffold. | Targeted cancer therapy. |
| Exploration of its derivatives as potential treatments for neurodegenerative diseases. | Development of new drugs for Alzheimer's and Parkinson's disease. | |
| Use as a key intermediate in the synthesis of new antiviral and antibacterial agents. | Combating infectious diseases. |
Emerging Interdisciplinary Research Avenues for this compound
The versatility of this compound opens up possibilities for its use in interdisciplinary research fields. One emerging area is the development of "theranostic" agents, which combine therapeutic and diagnostic functionalities in a single molecule. By attaching a fluorescent tag or a radiolabel to the this compound core, it may be possible to create compounds that can both treat a disease and allow for its visualization within the body.
Another promising avenue is in the field of supramolecular chemistry . The ability of the nitrile and amino groups to participate in hydrogen bonding and other non-covalent interactions could be exploited to construct complex, self-assembling systems. These could find applications in areas such as drug delivery, catalysis, and the development of "smart" materials that respond to external stimuli. forbes.com
Furthermore, the intersection of computational chemistry and experimental work will be crucial in guiding future research. mdpi.com Theoretical modeling can be used to predict the properties of new this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates for a given application. This synergistic approach will accelerate the discovery of new materials and therapeutic agents based on this versatile chemical scaffold.
Q & A
Q. What are the established synthetic routes for 2-(Butylamino)benzonitrile, and what analytical techniques are critical for confirming its structure?
Synthesis typically involves functionalization of benzonitrile derivatives. For example, bromination of o-cyanotoluene to generate intermediates like 2-(bromomethyl)benzonitrile, followed by nucleophilic substitution with butylamine . Another approach involves coupling reactions, such as the Wittig reaction for styryl derivatives, adapted for amino group introduction . Characterization requires NMR (¹H and ¹³C) to confirm substitution patterns and IR spectroscopy to verify nitrile and amine functional groups. High-resolution mass spectrometry (HRMS) is essential for molecular weight validation .
Q. What safety precautions should be observed when handling this compound given limited toxicity data?
Due to insufficient toxicity data, extrapolate precautions from structurally similar compounds (e.g., 4-(hexylamino)benzonitrile). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Store in airtight containers away from light and oxidizing agents .
Q. What are the key spectroscopic markers for verifying the identity of this compound?
In ¹H NMR, expect signals for the butyl chain (δ 0.8–1.5 ppm, multiplet) and aromatic protons (δ 7.3–8.0 ppm, depending on substitution). The nitrile group (C≡N) appears as a sharp peak near 2230 cm⁻¹ in IR. ¹³C NMR should show the nitrile carbon at ~115 ppm and aromatic carbons between 110–140 ppm .
Q. What are the best practices for storing this compound to prevent degradation?
Store in amber glass containers under inert gas (N₂ or Ar) at –20°C. Monitor for hydrolysis of the nitrile group by periodic FT-IR analysis. Stability studies under varying pH and temperature conditions are recommended to establish shelf-life .
Advanced Questions
Q. How can researchers resolve contradictions in reported reaction yields during synthesis of this compound derivatives?
Systematic optimization of reaction parameters (temperature, solvent polarity, catalyst loading) is critical. For example, trans/cis isomer ratios in styryl intermediates can affect downstream yields; use HPLC or GC-MS to monitor isomerization . Contradictions may arise from impurities in starting materials—employ column chromatography or recrystallization for purification before proceeding.
Q. What strategies enhance regioselectivity in cross-coupling reactions involving this compound?
Use directing groups (e.g., amino or nitrile) to control metal-catalyzed coupling sites. For Pd-mediated reactions, ligands like PPh₃ or Xantphos can improve selectivity. Computational modeling (DFT) helps predict reactive sites by analyzing electron density distributions .
Q. How can QSPR models predict the physicochemical properties of this compound?
Quantum chemical parameters (e.g., HOMO-LUMO gaps, dipole moments) derived from Gaussian or ORCA software can train QSPR models to predict solubility, logP, or reactivity. Validate models using experimental data from analogs like 3-(ferrocenylmethylamino)benzonitrile .
Q. What extrapolation methods are valid for assessing environmental impact without comprehensive toxicity data?
Apply read-across methods using structurally similar compounds (e.g., 4-(hexylamino)benzonitrile) to estimate persistence, bioaccumulation, or toxicity. Use EPI Suite or TEST software for QSAR predictions, but validate with microtox assays or Daphnia magna acute toxicity tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
